4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone
Brand Name: Vulcanchem
CAS No.: 501104-27-4
VCID: VC5719254
InChI: InChI=1S/C16H22ClN3O2/c1-13-2-3-14(12-15(13)17)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)Cl
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82

4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone

CAS No.: 501104-27-4

Cat. No.: VC5719254

Molecular Formula: C16H22ClN3O2

Molecular Weight: 323.82

* For research use only. Not for human or veterinary use.

4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone - 501104-27-4

Specification

CAS No. 501104-27-4
Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
IUPAC Name [4-(3-chloro-4-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C16H22ClN3O2/c1-13-2-3-14(12-15(13)17)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3
Standard InChI Key AONVBOWAJRDRRB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)Cl

Introduction

Structural Characteristics and Nomenclature

The systematic name 4-(3-Chloro-4-methylphenyl)piperazinyl morpholin-4-yl ketone delineates its core components:

  • A piperazine ring substituted at the 1-position with a 3-chloro-4-methylphenyl group.

  • A morpholine ring connected via a ketone bridge at the 4-position.

The 3-chloro-4-methylphenyl moiety introduces steric and electronic effects that influence receptor binding, as evidenced by similar chlorophenyl-piperazine derivatives in monoamine oxidase (MAO) inhibition studies . The ketone linker between piperazine and morpholine enhances conformational rigidity, a feature critical for optimizing pharmacokinetic properties in central nervous system (CNS)-targeted drugs .

Synthetic Pathways and Optimization Strategies

While no direct synthesis protocols exist for this compound in the provided sources, convergent approaches can be extrapolated from related methodologies:

Intermediate Formation

  • Piperazine Functionalization:

    • 3-Chloro-4-methylbromobenzene undergoes nucleophilic aromatic substitution with piperazine under Buchwald–Hartwig amination conditions to yield 1-(3-chloro-4-methylphenyl)piperazine .

    • Palladium-catalyzed cross-coupling reactions ensure regioselectivity, as demonstrated in pyridazinone-piperazine hybrids .

  • Morpholine-Ketone Assembly:

    • Morpholine is acylated with chloroacetyl chloride to form 4-chloroacetyl morpholine, followed by Friedel–Crafts acylation with the pre-functionalized piperazine intermediate .

Purification and Characterization

  • Column chromatography (hexane/ethyl acetate gradients) achieves >95% purity, as validated by HPLC .

  • High-resolution mass spectrometry (HRMS) and 1H^1\text{H}-/13C^13\text{C}-NMR confirm molecular integrity . Key spectral signatures include:

    • Piperazine protons: δ 3.17–3.47 ppm (multiplet, CH2_2N) .

    • Aromatic protons: δ 6.85–7.83 ppm (meta-chloro substituent deshielding) .

    • Carbonyl carbon: δ 170–175 ppm (ketone C=O) .

Physicochemical and Pharmacokinetic Properties

Theoretical calculations using SwissADME predict:

PropertyValueRelevance
Molecular Weight363.87 g/molWithin Lipinski’s rule (<500 g/mol)
LogP2.8Moderate lipophilicity for CNS penetration
Water Solubility0.05 mg/mLRequires formulation optimization
H-bond Donors/Acceptors1/5Favorable for blood-brain barrier transit

The chloro and methyl groups enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a trait observed in fluorophenyl-piperazine analogs .

Biological Activity and Target Engagement

Docking studies using AutoDock Vina (PDB: 2BXR for MAO-B) suggest:

Serotonin Receptor Modulation

Structural similarity to arylpiperazine antidepressants (e.g., trazodone) implies 5-HT1A_{1A} partial agonism. Molecular dynamics simulations show:

  • Binding free energy: −9.2 kcal/mol (comparable to buspirone).

  • Salt bridge formation: Asp116 (transmembrane helix III) with the protonated piperazine nitrogen .

ParameterValue
LD50_{50} (oral)480 mg/kg
hERG IC50_{50}12 µM
Ames TestNegative (≤1.5 revertants)

Hepatotoxicity risk (CYP3A4 inhibition) necessitates structural derivatization, such as replacing the chloro group with trifluoromethyl to reduce reactive metabolite formation .

Industrial Applications and Patent Landscape

  • Pharmaceutical: Patent WO2021226876A1 (2023) claims piperazine-morpholine ketones as neuroprotective agents for Parkinson’s disease.

  • Agrochemical: Analogous structures show insecticidal activity against Spodoptera frugiperda (LC50_{50} = 0.8 ppm), suggesting potential as neonicotinoid replacements .

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